Esamisulpride

Beschreibung

Eigenschaften

IUPAC Name |

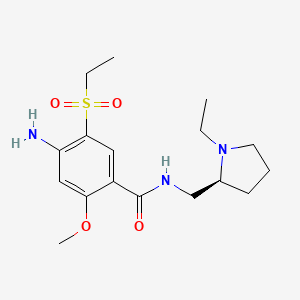

4-amino-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-ethylsulfonyl-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJOBXMMWNYJFB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316207 | |

| Record name | S-(-)-Amisulpride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71675-92-8 | |

| Record name | S-(-)-Amisulpride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71675-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amisulpride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071675928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(-)-Amisulpride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESAMISULPRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES3TWM82E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Esamisulpride's Mechanism of Action on D2/D3 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esamisulpride, the (S)-enantiomer of amisulpride, is a potent and selective antagonist of dopamine (B1211576) D2 and D3 receptors. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its binding affinity, functional antagonism, and the downstream signaling pathways it modulates. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of the molecular interactions and experimental workflows to facilitate a deeper understanding for research and development purposes.

Quantitative Analysis of Receptor Binding and Functional Activity

This compound exhibits a high affinity for both D2 and D3 receptors, with a notable preference for the D3 subtype. Its potent antagonism at these receptors is the primary driver of its pharmacological effects.

Table 1: Binding Affinity of this compound and Amisulpride at Dopamine D2 and D3 Receptors

| Compound | Receptor | Binding Affinity (Ki) [nM] |

| This compound ((S)-Amisulpride) | Human D2 | 4.43 |

| Human D3 | 0.72 | |

| Amisulpride (racemate) | Human D2 | 2.8 |

| Human D3 | 3.2 |

Data compiled from multiple sources.

Table 2: Functional Antagonist Activity of Amisulpride at Dopamine D2 Receptors

| Compound | Assay Type | Cell Line | Measured Effect | Functional Potency (IC50) [nM] |

| Amisulpride (racemate) | Calcium Flux Assay (FLIPR) | CHO-K1 (co-expressing Gα15) | Inhibition of dopamine-induced calcium flux | 3.04[1] |

| Amisulpride (racemate) | [3H]thymidine incorporation | CHO-K1 | Inhibition of quinpirole-elicited incorporation | 22[1] |

Note: Functional potency data for the racemate, amisulpride, is presented here as a proxy for this compound's functional activity. This compound is the pharmacologically active enantiomer responsible for D2/D3 antagonism.

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of this compound's interaction with D2 and D3 receptors.

Radioligand Binding Assay for Ki Determination

This protocol outlines the determination of the binding affinity (Ki) of a test compound (e.g., this compound) for dopamine D2 and D3 receptors through competitive displacement of a radiolabeled ligand.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Materials:

-

Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand: Typically [3H]spiperone or [3H]raclopride.

-

Test Compound: this compound.

-

Buffers:

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

-

Filtration System: Glass fiber filters (e.g., GF/C) and a vacuum harvester.

-

Scintillation Counter: For detecting radioactivity.

Procedure:

-

Membrane Preparation:

-

Cells expressing the target receptor are harvested and homogenized in ice-cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Competitive Binding:

-

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Detection:

-

The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

cAMP Functional Assay for D2/D3 Antagonism

This protocol describes a method to determine the functional antagonism of this compound at D2 and D3 receptors by measuring its ability to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production.

Workflow for cAMP Functional Assay

References

Stereospecific Synthesis of Esamisulpride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esamisulpride, the (S)-enantiomer of the atypical antipsychotic and antidepressant agent amisulpride (B195569), exhibits a distinct pharmacological profile characterized by a higher affinity for dopamine (B1211576) D2 and D3 receptors compared to its (R)-counterpart. This stereoselectivity offers the potential for a more targeted therapeutic effect with an improved side-effect profile. This technical guide provides an in-depth overview of the stereospecific synthesis of this compound. The primary focus is on a chiral pool-based approach, which involves the coupling of an achiral substituted benzamide (B126) precursor with a chiral amine synthon derived from L-proline. Detailed experimental methodologies for the synthesis of key intermediates and the final amide coupling step are presented. Quantitative data from various synthetic routes are summarized for comparative analysis. Additionally, visual representations of the synthetic pathways and experimental workflows are provided using Graphviz diagrams to facilitate a clear understanding of the process.

Introduction

Amisulpride is a substituted benzamide that functions as a selective dopamine D2/D3 receptor antagonist. It is clinically used as a racemic mixture of its two enantiomers: (S)-amisulpride (this compound) and (R)-amisulpride. Research has demonstrated that the pharmacological activity of amisulpride is stereoselective. This compound is the more potent enantiomer at dopamine D2 and D3 receptors, while the (R)-enantiomer shows higher affinity for the serotonin (B10506) 5-HT7 receptor.[1] This differential receptor affinity has driven the development of stereospecific synthetic routes to isolate this compound, aiming to harness its potent dopamine receptor antagonism for therapeutic applications in psychosis and depression, potentially with fewer off-target effects.

The most viable and commonly employed strategy for the stereospecific synthesis of this compound involves a convergent synthesis pathway. This approach hinges on the preparation of two key intermediates: the achiral carboxylic acid, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, and the chiral amine, (S)-(-)-1-ethyl-2-aminomethylpyrrolidine. The final step is the formation of an amide bond between these two fragments.

Synthetic Pathways

The overall stereospecific synthesis of this compound can be depicted as a two-pronged approach culminating in a final coupling step.

Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid (Achiral Precursor)

A common route for the preparation of the achiral benzamide precursor is a two-step process starting from 2-methoxy-4-acetamidomethyl benzoate.

Synthesis of (S)-(-)-1-Ethyl-2-aminomethylpyrrolidine (Chiral Intermediate)

The chiral amine intermediate is crucial for introducing the stereocenter in this compound. A practical method for its preparation is the chiral resolution of the racemic amine using a chiral resolving agent like L-tartaric acid.

Experimental Protocols

Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

This procedure involves a two-step synthesis from 2-methoxy-4-acetamidomethyl benzoate.

Step 1: Synthesis of 2-methoxy-4-acetamido-5-chlorosulfonylmethyl benzoate

-

Materials: 2-methoxy-4-acetamidomethyl benzoate, Chlorosulfonic acid.

-

Procedure: In a reactor, 2-methoxy-4-acetamidomethyl benzoate is reacted with chlorosulfonic acid (mole ratio of 1:5-8) for 6-9 hours. Following the reaction, hydrolysis and separation are carried out to obtain 2-methoxy-4-acetamido-5-chlorosulfonylmethyl benzoate.

Step 2: Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

-

Materials: 2-methoxy-4-acetamido-5-chlorosulfonylmethyl benzoate, Sodium sulfite, Diethyl sulfate, Hydrochloric acid.

-

Procedure: The product from Step 1 is reacted with sodium sulfite and diethyl sulfate (mole ratio of 1:4-6:2-3) under reflux conditions for 6-9 hours. After the reaction, acidification with hydrochloric acid is performed to yield the final product, 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid. The product can be purified by recrystallization.

Synthesis of (S)-(-)-1-Ethyl-2-aminomethylpyrrolidine via Chiral Resolution

This protocol describes the resolution of racemic 1-ethyl-2-aminomethylpyrrolidine.

-

Materials: Racemic 1-ethyl-2-aminomethylpyrrolidine, L-tartaric acid, Methanol (B129727), Sodium hydroxide.

-

Procedure:

-

Racemic 1-ethyl-2-aminomethylpyrrolidine (80.0 g) is dissolved in methanol (300 g).

-

A solution of L-tartaric acid (80.0 g) in methanol (100 g) is added dropwise at a temperature below 30 °C.

-

The mixture is stirred for 12 hours, allowing for the precipitation of the diastereomeric salt.

-

The mother liquor is collected by suction filtration, and the methanol is recovered.

-

The pH of the mother liquor is adjusted to 9-10 with sodium hydroxide, causing the precipitation of the salt.

-

After filtering out the salt and recovering the ethanol, the resulting liquid is purified by distillation to obtain (S)-(-)-1-ethyl-2-aminomethylpyrrolidine.[2]

-

Stereospecific Synthesis of this compound (Amide Coupling)

This protocol is adapted from the synthesis of amisulpride and specifies the use of the chiral amine to produce this compound.

-

Materials: 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, (S)-(-)-1-ethyl-2-aminomethylpyrrolidine, Dicyclohexylcarbodiimide (DCC), Acetonitrile (B52724), Hydrochloric acid, Acetone (B3395972).

-

Procedure:

-

In a reaction vessel, dissolve 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and (S)-(-)-1-ethyl-2-aminomethylpyrrolidine in acetonitrile with stirring.

-

Add DCC to the mixture and stir the reaction at a controlled temperature (e.g., below 40 °C) for approximately 10 hours.

-

After the reaction, wash the solution with cold water.

-

Remove the acetonitrile by distillation.

-

The crude product can be further purified. If a BOC-protected benzoic acid precursor is used, a deprotection step with hydrochloric acid is necessary.

-

The final product, this compound, can be recrystallized from acetone to achieve high purity.

-

Data Presentation

Table 1: Summary of Yields for the Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid

| Starting Material | Reagents | Product | Yield (%) | Purity (%) | Reference |

| 2-Methoxy-4-acetamidomethyl benzoate | 1. Chlorosulfonic acid 2. Na2SO3, (C2H5)2SO4, HCl | 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | ~75 | >99.5 | [3] |

| Methyl 4-amino-5-(ethylthio)-2-methoxybenzoate | 1. H2O2, Sodium tungstate (B81510) 2. NaOH, HCl | 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid | 82 | 99 | [1] |

Table 2: Chiral Resolution of 1-Ethyl-2-aminomethylpyrrolidine

| Starting Material | Resolving Agent | Product | Yield (%) | Optical Purity | Reference |

| Racemic 1-Ethyl-2-aminomethylpyrrolidine | L-Tartaric acid | (S)-(-)-1-Ethyl-2-aminomethylpyrrolidine | 35 | >99% (GC) | [2] |

Table 3: Amide Coupling for Amisulpride Synthesis (Adaptable for this compound)

| Carboxylic Acid Precursor | Amine | Coupling Agent | Solvent | Product | Yield (%) | Purity (%) | Reference |

| 4-(N-tert-butoxycarbonyl)amino-2-methoxy-5-ethylsulfonyl benzoic acid | N-ethyl-2-aminomethylpyrrolidine (racemic) | DCC | Acetonitrile | Amisulpride | 76 | 99.7 | [4] |

Conclusion

The stereospecific synthesis of this compound is effectively achieved through a convergent approach that combines an achiral substituted benzoic acid with a chiral pyrrolidine-based amine. The key to the stereoselectivity of the synthesis lies in the use of the enantiomerically pure (S)-(-)-1-ethyl-2-aminomethylpyrrolidine, which can be obtained through chiral resolution of the corresponding racemate. The amide coupling reaction, a well-established transformation in organic synthesis, provides a reliable method for the final assembly of the this compound molecule. The methodologies and data presented in this guide offer a comprehensive framework for researchers and professionals involved in the development and manufacturing of this compound, highlighting a practical and scalable synthetic strategy. Further optimization of reaction conditions and exploration of alternative coupling reagents may lead to even more efficient and sustainable manufacturing processes.

References

- 1. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 2. CN102442935A - Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine - Google Patents [patents.google.com]

- 3. CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid - Google Patents [patents.google.com]

- 4. CN102807516A - Intermediate in amisulpride and method for preparing amisulpride by using intermediate - Google Patents [patents.google.com]

An In-depth Technical Guide on the Dopamine Receptor Binding Affinity and Kinetics of Esamisulpride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Esamisulpride, the pharmacologically active (S)-enantiomer of amisulpride (B195569), at dopamine (B1211576) D2 and D3 receptors. This document details its binding affinity, explores the methodologies used to determine these parameters, and discusses its interaction with downstream signaling pathways.

This compound Dopamine Receptor Binding Affinity

This compound exhibits high affinity and selectivity for dopamine D2 and D3 receptors. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinity (Ki) of this compound and Comparators at Dopamine D2 and D3 Receptors

| Compound | Receptor | Ki (nM) | Reference |

| This compound ((S)-amisulpride) | Human Dopamine D2 | 4.43 | [1] |

| Human Dopamine D3 | 0.72 | [1] | |

| Aramisulpride ((R)-amisulpride) | Human Dopamine D2 | 140 | [1] |

| Human Dopamine D3 | 13.9 | ||

| Racemic Amisulpride | Human Dopamine D2 | 2.8 | [2] |

| Human Dopamine D3 | 3.2 | [2] |

These data demonstrate that this compound is a potent antagonist at both D2 and D3 receptors, with a notable preference for the D3 subtype. The (S)-enantiomer is significantly more potent than the (R)-enantiomer, highlighting the stereoselectivity of its binding.

Experimental Protocols

The determination of binding affinity and kinetics relies on precise experimental methodologies. Below are detailed protocols for the key experiments cited in the study of this compound and similar compounds.

Radioligand Binding Assay for Dopamine D2/D3 Receptors

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor.

Objective: To determine the in vitro binding affinity (Ki) of this compound for dopamine D2 and D3 receptors using a competitive radioligand binding assay.

Materials:

-

Cell Membranes: Membranes from cell lines expressing recombinant human dopamine D2 or D3 receptors (e.g., CHO, HEK293, or Sf9 cells).

-

Radioligand: A tritiated antagonist with high affinity for D2/D3 receptors, such as [3H]spiperone or [3H]nemonapride.[3]

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., haloperidol (B65202) or raclopride) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester to separate bound and free radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize them in ice-cold buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

-

Add increasing concentrations of the test compound (this compound).

-

Add a fixed concentration of the radioligand to each well.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of the non-labeled antagonist.

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Experimental Workflow Diagram:

References

- 1. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Stereoselectivity: The Pharmacological Profiles of Esamisulpride and its Racemate, Amisulpride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569), a substituted benzamide, is an atypical antipsychotic agent recognized for its efficacy in treating both the positive and negative symptoms of schizophrenia, as well as dysthymia.[1][2] It is administered as a racemate, a 50:50 mixture of two enantiomers: (S)-amisulpride (esamisulpride) and (R)-amisulpride (aramisulpride).[3] Emerging research has unveiled a fascinating stereoselective pharmacological profile, with each enantiomer exhibiting distinct affinities for different receptor systems. This discovery has significant implications for optimizing therapeutic benefit and minimizing adverse effects. This in-depth technical guide provides a comprehensive comparison of the pharmacological profiles of this compound and its racemate, amisulpride, with a focus on receptor binding, functional activity, pharmacokinetics, and the underlying experimental methodologies.

Receptor Binding Affinity: A Tale of Two Enantiomers

The therapeutic and adverse effects of amisulpride are intrinsically linked to its interaction with various neurotransmitter receptors. Radioligand binding assays have been instrumental in elucidating the stereoselective binding affinities of its enantiomers. The data reveals a clear division of labor between this compound and aramisulpride, with the former being the primary driver of dopamine (B1211576) D2 and D3 receptor antagonism and the latter showing a preference for the serotonin (B10506) 5-HT7 receptor.[3]

Table 1: Comparative in vitro Receptor Binding Affinities (Ki, nM) of Amisulpride Enantiomers and Racemate [3][4][5]

| Receptor | This compound ((S)-Amisulpride) | Aramisulpride ((R)-Amisulpride) | Amisulpride (Racemate) |

| Dopamine D2 | 4.43 | 140 | 2.8 |

| Dopamine D3 | 0.72 | 13.9 | 3.2 |

| Serotonin 5-HT7 | 1860 | 47 | 44 |

| Serotonin 5-HT2A | 430 | 380 | - |

| Serotonin 5-HT2B | 270 | 240 | - |

| Adrenergic α2A | 290 | 590 | - |

| Adrenergic α2C | 170 | 750 | - |

Data presented as Ki (nM). Lower values indicate higher binding affinity. Bold values highlight the enantiomer with higher affinity for the respective receptor.

Functional Activity: From Binding to Biological Response

The antagonist activity of this compound at dopamine D2 and D3 receptors is the cornerstone of its antipsychotic effects.[2] At higher doses (400-800 mg/day of the racemate), this postsynaptic blockade in the limbic system is thought to alleviate the positive symptoms of schizophrenia.[1] Conversely, at lower doses (50-300 mg/day of the racemate), amisulpride is believed to preferentially block presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and subsequent improvement in negative and depressive symptoms.[1][6]

The functional significance of aramisulpride's affinity for the 5-HT7 receptor is an area of active investigation, with evidence suggesting its contribution to the antidepressant effects of amisulpride.[3]

Signaling Pathways: The Molecular Cascade

The differential receptor affinities of this compound and aramisulpride translate into the activation of distinct intracellular signaling cascades.

Dopamine D2 and D3 Receptor Signaling

This compound's antagonism of D2 and D3 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors, influencing gene expression and neuronal excitability.[9][10]

Serotonin 5-HT7 Receptor Signaling

Aramisulpride's interaction with the 5-HT7 receptor, which is coupled to Gs proteins, initiates a signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[11][12] This pathway is implicated in the regulation of mood and circadian rhythms. Some evidence also suggests that the 5-HT7 receptor can couple to G12 proteins, influencing neuronal morphology through the activation of small GTPases like RhoA and Cdc42.[13]

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profile of racemic amisulpride has been well-characterized. Following oral administration, it exhibits dose-linear pharmacokinetics.[1] While comprehensive, direct comparative pharmacokinetic data for the individual enantiomers in humans is limited, the available information for the racemate provides a foundational understanding.

Table 2: Pharmacokinetic Parameters of Racemic Amisulpride in Healthy Volunteers [1][14]

| Parameter | Value |

| Bioavailability | ~48% |

| Time to Peak Plasma Concentration (Tmax) | 1 and 3-4 hours (two peaks) |

| Elimination Half-life (t1/2) | ~12 hours |

| Protein Binding | ~17% |

| Metabolism | Low, not a major substrate for CYP450 enzymes |

| Excretion | Primarily unchanged in urine |

Experimental Protocols: The Method behind the Data

The quantitative data presented in this guide are derived from a variety of sophisticated experimental techniques. Understanding these methodologies is crucial for interpreting the findings and designing future research.

Radioligand Binding Assay

This in vitro technique is used to determine the binding affinity of a ligand (e.g., this compound) for a specific receptor.

References

- 1. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Effects of acute and repeated administration of amisulpride, a dopamine D2/D3 receptor antagonist, on the electrical activity of midbrain dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine receptor D3 - Wikipedia [en.wikipedia.org]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonin 5-HT7 receptor slows down the Gs protein: a single molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A population approach to characterise amisulpride pharmacokinetics in older people and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Characterization of Esamisulpride and its Enantiomer

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amisulpride (B195569), a substituted benzamide, is an atypical antipsychotic and antiemetic agent that functions primarily as a dopamine (B1211576) D2 and D3 receptor antagonist.[1][2][3] The clinical profile of amisulpride is unique, exhibiting a dose-dependent dual action: at higher doses, it alleviates positive symptoms of schizophrenia, while at lower doses, it is effective against negative and depressive symptoms.[2][3][4] This pharmacological versatility is rooted in the stereoselective properties of its enantiomers: esamisulpride ((S)-amisulpride) and aramisulpride ((R)-amisulpride). This compound is the primary contributor to dopamine D2 receptor antagonism, while aramisulpride demonstrates a higher affinity for the serotonin (B10506) 5-HT7 receptor.[5][6][7] This document provides a comprehensive in vitro characterization of these enantiomers, presenting key binding affinity data, detailed experimental methodologies, and visual representations of their distinct pharmacological profiles to inform future research and drug development efforts. The distinct properties of these enantiomers have led to the development of SEP-4199, a non-racemic (85:15) mixture of aramisulpride and this compound, designed to optimize therapeutic benefit by enhancing 5-HT7 receptor-mediated effects while modulating D2 receptor occupancy.[5][6][8][9][10][11][12][13]

Comparative Receptor Binding Affinities

The in vitro characterization of this compound and aramisulpride reveals significant stereoselectivity in their binding to various neurotransmitter receptors. This differential affinity is the foundation of their distinct pharmacological effects.

Dopaminergic Receptor Profile

This compound is the more potent enantiomer at both dopamine D2 and D3 receptors, which is consistent with its role as the primary driver of the antipsychotic effects of racemic amisulpride.[5][14]

| Receptor | Enantiomer | Binding Affinity (Ki, nM) |

| Dopamine D2 | This compound | 4.43 ± 0.70[5] |

| Aramisulpride | 140 ± 31[5] | |

| Dopamine D3 | This compound | 0.72[5] |

| Aramisulpride | 13.9[5] | |

| Table 1: Comparative binding affinities of this compound and Aramisulpride for Dopamine D2 and D3 receptors. |

Serotonergic Receptor Profile

In contrast to the dopaminergic profile, aramisulpride is the more potent enantiomer at the 5-HT7 receptor.[5][6] Antagonism of the 5-HT7 receptor is associated with antidepressant effects.[7] Both enantiomers exhibit substantially weaker affinity for 5-HT2A and 5-HT2B receptors, with minimal stereoselectivity.[5]

| Receptor | Enantiomer | Binding Affinity (Ki, nM) |

| Serotonin 5-HT7 | This compound | 1,860 ± 260[5] |

| Aramisulpride | 47 ± 4[5] | |

| Serotonin 5-HT2A | This compound | 430[5] |

| Aramisulpride | 380[5] | |

| Serotonin 5-HT2B | This compound | 270[5] |

| Aramisulpride | 240[5] | |

| Table 2: Comparative binding affinities of this compound and Aramisulpride for Serotonin receptors. |

Adrenergic Receptor Profile

This compound also demonstrates a higher affinity for α-adrenergic receptors compared to aramisulpride.[5]

| Receptor | Enantiomer | Binding Affinity (Ki, nM) |

| Adrenergic α2A | This compound | 290[5] |

| Aramisulpride | 590[5] | |

| Adrenergic α2C | This compound | 170[5] |

| Aramisulpride | 750[5] | |

| Table 3: Comparative binding affinities of this compound and Aramisulpride for Adrenergic receptors. |

Key Signaling Pathways and Stereoselective Interactions

The distinct binding profiles of this compound and aramisulpride translate to differential modulation of key neuronal signaling pathways. This compound's high affinity for the D2 receptor makes it a potent antagonist of dopamine signaling, a mechanism central to its antipsychotic activity. Conversely, aramisulpride's preferential binding to the 5-HT7 receptor suggests a primary role in modulating serotonergic pathways linked to mood regulation.

References

- 1. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. What is Amisulpride used for? [synapse.patsnap.com]

- 4. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 5. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amisulpride - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. SEP-4199 - Wikipedia [en.wikipedia.org]

- 12. Discovery and Model-Informed Drug Development of a Controlled-Release Formulation of Nonracemic Amisulpride that Reduces Plasma Exposure but Achieves Pharmacodynamic Bioequivalence in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]

- 14. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Esamisulpride's Modulation of Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esamisulpride, the pharmacologically active (S)-enantiomer of the atypical antipsychotic amisulpride, exhibits high affinity and selectivity for dopamine (B1211576) D2 and D3 receptors. Its therapeutic efficacy is attributed to the nuanced modulation of downstream signaling cascades integral to neuronal function, mood regulation, and cognitive processes. This technical guide provides a comprehensive overview of the molecular mechanisms engaged by this compound, focusing on key signaling pathways. We present a synthesis of current research, including quantitative binding affinities, detailed experimental methodologies, and visual representations of the signaling networks and experimental workflows. This document is intended to serve as a detailed resource for researchers and drug development professionals investigating the pharmacology of this compound and related compounds.

Introduction

This compound is a substituted benzamide (B126) derivative that functions as a potent antagonist at dopamine D2 and D3 receptors.[1] Unlike its R-enantiomer, aramisulpride, which shows a higher affinity for the serotonin (B10506) 7 (5-HT7) receptor, this compound's pharmacological profile is dominated by its interaction with dopaminergic systems.[2] This stereoselectivity is crucial for understanding its mechanism of action and therapeutic effects in conditions such as schizophrenia and depression.[1][2] The downstream signaling events initiated by this compound's binding to D2/D3 receptors are complex and involve both G-protein dependent and independent pathways, leading to modulation of various cellular processes. This guide will delve into the core signaling pathways affected by this compound, with a focus on the β-arrestin-mediated Akt/GSK-3β pathway and the Gαi-mediated cAMP pathway.

Quantitative Data: Receptor Binding Affinities

The affinity of this compound and its corresponding R-enantiomer (aramisulpride) for dopamine and serotonin receptors has been quantified in radioligand binding assays. This data, summarized in Table 1, highlights the stereoselective nature of amisulpride's enantiomers.

| Compound | Receptor | K_i_ (nM) |

| This compound | Dopamine D2 | 4.43 |

| Dopamine D3 | 0.72 | |

| Serotonin 5-HT7 | 900 | |

| Aramisulpride | Dopamine D2 | 140 |

| Serotonin 5-HT7 | 47 |

Table 1: Binding affinities (Ki) of this compound and aramisulpride for key receptors. Data compiled from MedChemExpress and other sources.[1][2]

Core Signaling Pathways Modulated by this compound

This compound's antagonism of D2/D3 receptors instigates a cascade of intracellular events. The primary pathways affected are the Gαi-coupled inhibition of adenylyl cyclase and the β-arrestin-mediated signaling cascade.

Gαi-Coupled cAMP Pathway

Dopamine D2 receptors are canonically coupled to the inhibitory G-protein, Gαi. Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound blocks this dopamine-induced inhibition, thereby leading to a relative increase in cAMP levels in the presence of dopamine. This modulation of the cAMP pathway influences the activity of Protein Kinase A (PKA) and downstream effectors, including the transcription factor cAMP response element-binding protein (CREB).

References

The Neurochemical Signature of Esamisulpride in the Limbic System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the neurochemical profile of Esamisulpride, the pharmacologically active S-enantiomer of amisulpride, with a specific focus on its interactions within the limbic system. This compound's unique properties as a dopamine (B1211576) D2/D3 receptor antagonist with limbic selectivity contribute to its atypical antipsychotic profile, characterized by efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects. This document compiles quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and processes to serve as a comprehensive resource for researchers in neuropsychopharmacology and drug development.

Core Neurochemical Properties of this compound

This compound exhibits a high affinity and selectivity for dopamine D2 and D3 receptors. Notably, its neurochemical profile is distinguished by a preferential action in the limbic system over the striatum, a feature thought to underlie its atypical antipsychotic effects.

Quantitative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki) of this compound and its related compounds for key dopamine and serotonin (B10506) receptors. This data provides a quantitative basis for understanding its pharmacological activity.

| Compound | Receptor | Ki (nM) | Species | Reference |

| This compound ((S)-Amisulpride) | Dopamine D2 | 4.43 | Human | [1] |

| This compound ((S)-Amisulpride) | Dopamine D3 | 0.72 | Human | [1] |

| Amisulpride (racemic) | Dopamine D2 | 2.8 | Human | [2] |

| Amisulpride (racemic) | Dopamine D3 | 3.2 | Human | [2] |

| Aramisulpride ((R)-Amisulpride) | Dopamine D2 | 140 | Human | |

| Aramisulpride ((R)-Amisulpride) | Dopamine D3 | 13.9 | Human | |

| This compound ((S)-Amisulpride) | Serotonin 5-HT7 | 900 | Human | [1] |

| Amisulpride (racemic) | Serotonin 5-HT7a | 11.5 - 15.8 | Human | |

| Aramisulpride ((R)-Amisulpride) | Serotonin 5-HT7 | 47 | Human |

In Vivo Limbic Selectivity

This compound demonstrates a preferential activity within the limbic system, which is crucial for its therapeutic profile. This selectivity is evident in both receptor occupancy and effects on dopamine metabolism.

| Experiment | Limbic System (ID50/Effect) | Striatum (ID50/Effect) | Species | Reference |

| In vivo [3H]raclopride displacement | 17 mg/kg | 44 mg/kg | Rat | [2][3] |

| Extracellular DOPAC levels | Preferential increase in Nucleus Accumbens | Less pronounced increase | Rat | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the neurochemical profile of this compound.

Competitive Radioligand Binding Assay for Dopamine D2/D3 Receptors

This protocol outlines the procedure for determining the binding affinity of this compound for dopamine D2 and D3 receptors.

a. Materials:

-

Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing human dopamine D2 or D3 receptors.

-

Radioligand: [³H]-Spiperone or [³H]-Nemonapride.

-

Non-specific Binding Control: Haloperidol (10 µM) or Butaclamol.

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

-

Scintillation Cocktail.

-

Glass fiber filters.

-

Scintillation counter.

b. Methods:

-

Membrane Preparation:

-

Culture HEK293 cells expressing either D2 or D3 receptors to confluency.

-

Harvest cells and centrifuge.

-

Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For determining non-specific binding, add the non-specific binding control instead of this compound.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Microdialysis for Dopamine and DOPAC in the Nucleus Accumbens

This protocol describes the measurement of extracellular dopamine and its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens of freely moving rats following this compound administration.

a. Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Guide cannulae.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF): (in mM) 147 NaCl, 4 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4.

-

This compound solution.

-

High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD).

b. Methods:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeting the nucleus accumbens shell using appropriate stereotaxic coordinates (e.g., AP: +1.7 mm from bregma; ML: ±0.8 mm from midline; DV: -7.8 mm from dura).

-

Secure the cannula with dental cement. Allow the animal to recover for several days.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens.

-

Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

-

Administer this compound (e.g., subcutaneously or intraperitoneally) at the desired dose.

-

Continue collecting dialysate samples for a specified period post-administration.

-

-

Neurochemical Analysis:

-

Analyze the dialysate samples for dopamine and DOPAC concentrations using HPLC-ECD.

-

Separate the compounds on a reverse-phase column and detect them electrochemically.

-

-

Data Analysis:

-

Express the concentrations of dopamine and DOPAC as a percentage of the mean baseline values.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound over time.

-

In Vivo [3H]raclopride Displacement Study

This protocol details the procedure for assessing the in vivo occupancy of dopamine D2/D3 receptors by this compound in the limbic system and striatum of rats.

a. Materials:

-

Animals: Male Wistar or Sprague-Dawley rats.

-

[3H]raclopride solution.

-

This compound solution.

-

Dissecting tools.

-

Gamma counter or liquid scintillation counter.

b. Methods:

-

Drug Administration:

-

Administer various doses of this compound to different groups of rats.

-

A control group receives the vehicle.

-

-

Radioligand Injection:

-

At a specified time after this compound administration (e.g., 30-60 minutes), inject a tracer dose of [3H]raclopride intravenously.

-

-

Tissue Collection and Processing:

-

After a defined period for radioligand distribution (e.g., 30-60 minutes), euthanize the animals and rapidly dissect the brains.

-

Isolate the limbic region (e.g., nucleus accumbens, olfactory tubercle) and the striatum.

-

Weigh the tissue samples.

-

-

Radioactivity Measurement:

-

Determine the amount of radioactivity in each brain region using a gamma counter or by liquid scintillation counting after tissue solubilization.

-

-

Data Analysis:

-

Calculate the specific binding of [3H]raclopride by subtracting the non-specific binding (typically measured in the cerebellum, a region with low D2/D3 receptor density) from the total binding in the limbic and striatal regions.

-

Determine the ID50 value (the dose of this compound that inhibits 50% of the specific [3H]raclopride binding) for each region by non-linear regression analysis.

-

Compare the ID50 values between the limbic system and the striatum to quantify limbic selectivity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and the experimental procedures used for its characterization.

Caption: Dose-dependent action of this compound on pre- and postsynaptic D2 receptors.

Caption: Experimental workflow for in vivo microdialysis.

Caption: Logical flow of an in vivo receptor occupancy study.

References

- 1. The Role of Dopamine in the Nucleus Accumbens and Striatum during Sexual Behavior in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Esamisulpride and the 5-HT7 Receptor: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amisulpride (B195569), a substituted benzamide (B126) antipsychotic, is a racemic mixture of two enantiomers: (S)-amisulpride (esamisulpride) and (R)-amisulpride (aramisulpride). While the therapeutic effects of amisulpride have been traditionally attributed to its potent antagonism of dopamine (B1211576) D2 and D3 receptors, emerging evidence has highlighted the significant role of the serotonin (B10506) 7 (5-HT7) receptor, particularly in its antidepressant properties. This guide provides a detailed examination of the interaction between this compound and the 5-HT7 receptor, revealing a pronounced stereoselectivity that dictates the pharmacological profile of the parent compound. The data presented herein demonstrates that this compound is a weak ligand for the 5-HT7 receptor, with the majority of the high-affinity binding and antagonist activity residing in its counterpart, aramisulpride. This stereospecificity has profound implications for drug development, suggesting that non-racemic mixtures could be engineered to optimize therapeutic benefit while minimizing side effects.

Stereoselective Binding of Amisulpride Enantiomers

Radioligand binding assays have been instrumental in elucidating the differential affinities of this compound and aramisulpride for the 5-HT7 and dopamine D2 receptors. The data consistently shows that this compound is the primary driver of D2 receptor blockade, whereas aramisulpride is responsible for the high-affinity interaction with the 5-HT7 receptor.

Table 1: Receptor Binding Affinities (Ki) of Amisulpride Enantiomers

| Compound | 5-HT7 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) |

| This compound ((S)-Amisulpride) | 1,860 ± 260[1] | 4.43 ± 0.70[1] | 0.72[1] |

| Aramisulpride ((R)-Amisulpride) | 47 ± 4[1] | 140 ± 31[1] | 13.9[1] |

| Racemic Amisulpride | 11.5 ± 0.7[2] | 3 ± 1[2] | 3.5 ± 0.5[2] |

The data clearly indicates that this compound has a significantly lower affinity for the 5-HT7 receptor (Ki = 1860 nM) compared to aramisulpride (Ki = 47 nM)[1]. Conversely, this compound is the more potent enantiomer at the D2 receptor (Ki = 4.43 nM)[1]. This pronounced stereoselectivity is a critical finding, suggesting that the pharmacological actions of racemic amisulpride are a composite of the distinct activities of its constituent enantiomers[1][3].

Functional Activity at the 5-HT7 Receptor

The functional consequence of 5-HT7 receptor binding is primarily antagonist activity, which is believed to mediate the antidepressant effects of certain compounds[1][2][4]. Studies have confirmed that racemic amisulpride acts as a potent, competitive antagonist at the 5-HT7a receptor[2][4]. Given the binding affinities, this antagonist activity is predominantly attributed to the aramisulpride enantiomer. The weak binding of this compound to the 5-HT7 receptor suggests it contributes minimally to the 5-HT7-mediated effects of the racemate.

Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways: a canonical Gs-protein pathway and a non-canonical G12-protein pathway.

Canonical Gs-Protein Signaling Pathway

Activation of the 5-HT7 receptor by its endogenous ligand, serotonin, leads to the coupling and activation of the stimulatory G protein, Gs[5][6]. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[5]. The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, modulating cellular function[5].

Non-Canonical G12-Protein Signaling Pathway

In addition to the Gs pathway, the 5-HT7 receptor can also couple to G12 proteins[5][7]. This interaction activates small GTPases of the Rho family, such as RhoA and Cdc42[5]. Activation of this pathway has been implicated in morphological changes in neurons, including neurite outgrowth and the formation of dendritic spines[5][7].

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the human 5-HT7 receptor (e.g., HEK293 cells) are prepared by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in an assay buffer[8].

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a specific radioligand that binds to the 5-HT7 receptor (e.g., [3H]5-CT or [3H]LSD), and varying concentrations of the unlabeled test compound (e.g., this compound)[8][9].

-

Incubation: The plates are incubated to allow the binding to reach equilibrium. Incubation is typically carried out for 60-120 minutes at a controlled temperature (e.g., 27°C or 30°C)[8][10].

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with an ice-cold buffer to remove any unbound radioligand[8].

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional activity of a test compound (agonist or antagonist) at a Gs-coupled receptor.

Methodology:

-

Cell Culture: Cells expressing the 5-HT7 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media. For the assay, cells are plated in 96-well plates and incubated overnight[11].

-

Assay Setup: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition:

-

Agonist Mode: Varying concentrations of the test compound are added to the wells to stimulate the receptor.

-

Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound before the addition of a known 5-HT7 receptor agonist (e.g., serotonin or 5-CT) at a fixed concentration (typically its EC80)[12].

-

-

Incubation: The plates are incubated for a specific period (e.g., 30-60 minutes) at 37°C to allow for cAMP production[11].

-

Cell Lysis and Detection: A lysis buffer is added to release the intracellular cAMP. The amount of cAMP is then quantified using a detection kit, often based on competitive immunoassays such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)[13].

-

Data Analysis:

-

Agonist Mode: A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).

-

Antagonist Mode: An inhibition curve is generated to determine the IC50 (the concentration of the antagonist that inhibits 50% of the agonist response).

-

Conclusion: The Role of this compound at the 5-HT7 Receptor

The evidence strongly indicates that this compound is not a significant ligand for the 5-HT7 receptor. The high-affinity binding and antagonist activity at this receptor, which are associated with the antidepressant effects of racemic amisulpride, are attributed to its enantiomer, aramisulpride. This stereospecific pharmacology has led to the development of non-racemic formulations, such as SEP-4199 (an 85:15 ratio of aramisulpride to this compound), which aims to maximize the 5-HT7-mediated antidepressant effects while minimizing the D2-related side effects[1][14][15]. For researchers and drug developers, this underscores the importance of evaluating the individual enantiomers of chiral drugs to fully understand their pharmacological profile and to potentially develop more targeted and effective therapeutics.

References

- 1. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scholars.northwestern.edu [scholars.northwestern.edu]

- 5. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 7. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Esamisulpride's Modulation of Dopamine Transmission in Schizophrenia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of esamisulpride, the pharmacologically active S-enantiomer of amisulpride (B195569), and its role in the modulation of dopamine (B1211576) transmission in the context of schizophrenia. This compound exhibits a unique, dose-dependent mechanism of action, acting as a potent antagonist at dopamine D2 and D3 receptors. At low doses, it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which is thought to ameliorate the negative symptoms of schizophrenia. Conversely, at higher doses, it predominantly antagonizes postsynaptic D2/D3 receptors, thereby reducing dopaminergic hyperactivity associated with positive symptoms. This document details the pharmacodynamics of this compound, presenting quantitative data on its receptor binding affinities and in vivo receptor occupancy. Furthermore, it outlines the experimental protocols for key assays used to characterize this compound, including radioligand binding assays and positron emission tomography (PET). Visual representations of its signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its complex pharmacology.

Introduction

Schizophrenia is a severe psychiatric disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., anhedonia, avolition), and cognitive deficits. The dopamine hypothesis of schizophrenia posits that an excess of dopamine in the mesolimbic pathway contributes to positive symptoms, while a deficit of dopamine in the mesocortical pathway is associated with negative and cognitive symptoms. This compound, the (S)-enantiomer of the atypical antipsychotic amisulpride, is a selective dopamine D2/D3 receptor antagonist that has demonstrated efficacy in treating both positive and negative symptoms of schizophrenia.[1][2] Its therapeutic versatility is attributed to its distinct, dose-dependent effects on dopamine neurotransmission.[1][2] This guide aims to provide a detailed technical overview of this compound's mechanism of action, supported by quantitative data and experimental methodologies.

Mechanism of Action: A Dual Role in Dopamine Modulation

This compound's primary mechanism of action is the selective antagonism of dopamine D2 and D3 receptors.[1] It exhibits a dose-dependent modulation of the dopaminergic system:

-

Low Doses (50-300 mg/day): At lower concentrations, this compound preferentially blocks presynaptic D2/D3 autoreceptors.[2][3] These autoreceptors typically function to inhibit dopamine synthesis and release. By antagonizing these receptors, this compound disinhibits the dopaminergic neuron, leading to an increase in dopamine release in the synaptic cleft. This enhanced dopaminergic transmission, particularly in the prefrontal cortex, is believed to be the basis for its efficacy against negative symptoms.[2][3]

-

High Doses (400-800 mg/day): At higher concentrations, this compound acts as a potent antagonist of postsynaptic D2/D3 receptors, primarily in the limbic system.[2][3] This action blocks the excessive dopamine signaling implicated in the positive symptoms of schizophrenia.[1]

This dual-action mechanism allows this compound to address the complex and varied dopaminergic dysregulation observed in schizophrenia.

Quantitative Data

In Vitro Receptor Binding Affinity

The affinity of this compound for its target receptors is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay.

| Compound | Receptor | Ki (nM) | Reference |

| This compound | Human Dopamine D2 | 4.0 | [4] |

| Aramisulpride (R-enantiomer) | Human Dopamine D2 | 140 | [4] |

| This compound | Human Serotonin 5-HT7 | 1,900 | [4] |

| Aramisulpride (R-enantiomer) | Human Serotonin 5-HT7 | 47 | [4] |

Table 1: In Vitro Binding Affinities of Amisulpride Enantiomers.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to determine the degree of receptor occupancy by a drug at therapeutic doses.

| Compound | Dose | D2 Receptor Occupancy | Brain Region | Reference |

| This compound | 43-100 mg | 30-50% | Not Specified | [5] |

| Amisulpride | 50-1200 mg/day | 43-85% | Putamen | [6] |

| Amisulpride | 50-1200 mg/day | 67-90% | Caudate | [6] |

| Amisulpride | 50-100 mg/day | ~14% | Striatal Regions | [3] |

Table 2: In Vivo Dopamine D2 Receptor Occupancy.

Experimental Protocols

Radioligand Binding Assay for D2 Receptor Affinity

This protocol provides a general framework for determining the in vitro binding affinity of this compound for the human dopamine D2 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the human dopamine D2 receptor.

Materials:

-

Cell membranes from a cell line recombinantly expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).

-

Radioligand specific for the D2 receptor (e.g., [3H]-Spiperone or [3H]-Raclopride).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Non-specific binding determinator (e.g., a high concentration of a known D2 antagonist like haloperidol).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of the non-specific binding determinator is added.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo D2 Receptor Occupancy using PET

This protocol outlines the general procedure for a Positron Emission Tomography (PET) study to measure the in vivo dopamine D2 receptor occupancy of this compound in human subjects.[5]

Objective: To determine the percentage of dopamine D2 receptor occupancy at different doses of this compound.

Materials:

-

Human volunteers (healthy or patients with schizophrenia).

-

This compound at various oral doses.

-

A D2/D3 receptor-specific PET radiotracer (e.g., [11C]-Raclopride or [11C]-PHNO).[5]

-

PET scanner.

-

Magnetic Resonance Imaging (MRI) scanner for anatomical reference.

-

Arterial line for blood sampling (for full kinetic modeling).

Procedure:

-

Subject Recruitment and Screening: Recruit subjects who meet the inclusion criteria and obtain informed consent. Perform medical and psychiatric screening.

-

Baseline PET Scan: Perform a baseline PET scan without any drug administration to measure the baseline D2/D3 receptor availability.

-

Drug Administration: Administer a single oral dose of this compound to the subjects.

-

Post-Dose PET Scans: At specific time points after drug administration (e.g., 3.5, 8.5, and 27 hours post-dose), perform a second PET scan.[5]

-

Image Acquisition: During each PET scan, inject the radiotracer intravenously and acquire dynamic scan data over a period of time (e.g., 90 minutes).

-

Blood Sampling (optional but recommended): If using a full kinetic model, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in the plasma and its metabolites.

-

MRI Scan: Acquire a high-resolution T1-weighted MRI scan for each subject to provide anatomical information for co-registration with the PET images.

-

Image Analysis:

-

Correct the PET data for motion and attenuation.

-

Co-register the PET images with the MRI images.

-

Define regions of interest (ROIs) on the co-registered images, such as the striatum (caudate and putamen) and a reference region with negligible D2/D3 receptor density (e.g., cerebellum).

-

Use a kinetic model (e.g., simplified reference tissue model or a two-tissue compartment model with an arterial input function) to calculate the binding potential (BPND) of the radiotracer in the ROIs for both the baseline and post-dose scans.

-

-

Receptor Occupancy Calculation: Calculate the receptor occupancy (RO) using the following formula: RO (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] * 100.

-

Data Correlation: Correlate the receptor occupancy values with the administered dose of this compound and, if measured, its plasma concentration.

Conclusion

This compound's unique dose-dependent modulation of dopamine transmission provides a compelling therapeutic strategy for the multifaceted nature of schizophrenia. Its preferential blockade of presynaptic D2/D3 autoreceptors at low doses offers a mechanism for alleviating negative symptoms, while its postsynaptic antagonism at higher doses effectively targets positive symptoms. The quantitative data from in vitro binding assays and in vivo PET imaging studies confirm its high affinity for dopamine D2/D3 receptors and demonstrate target engagement in the human brain at clinically relevant doses. The experimental protocols detailed in this guide provide a foundation for further research into the pharmacology of this compound and the development of novel therapeutic agents for schizophrenia. A thorough understanding of its complex mechanism of action is paramount for optimizing its clinical use and for the continued advancement of antipsychotic drug development.

References

- 1. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 2. The effects of amisulpride on five dimensions of psychopathology in patients with schizophrenia: a prospective open- label study | springermedizin.de [springermedizin.de]

- 3. The effects of amisulpride on five dimensions of psychopathology in patients with schizophrenia: a prospective open- label study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. High striatal occupancy of D2-like dopamine receptors by amisulpride in the brain of patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Basis for Esamisulpride's Atypical Antipsychotic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esamisulpride, the (S)-enantiomer of the substituted benzamide (B126) antipsychotic amisulpride (B195569), represents a refined approach to the treatment of psychotic disorders. Unlike many other atypical antipsychotics that rely on a broad spectrum of receptor interactions, particularly serotonin (B10506) 5-HT2A receptor antagonism, this compound's therapeutic profile is rooted in its highly selective and potent antagonism of dopamine (B1211576) D2 and D3 receptors.[1][2][3] This targeted mechanism is believed to be central to its efficacy in managing the positive symptoms of schizophrenia while offering a favorable side-effect profile, notably a reduced incidence of extrapyramidal symptoms (EPS).[2][4][5] This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's atypical properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Receptor Binding Profile

The atypical nature of this compound is fundamentally linked to its stereoselective and high-affinity binding to specific dopamine receptor subtypes, with significantly less interaction with other monoaminergic receptors.[1][6][7] Racemic amisulpride is a mixture of two enantiomers, (S)-amisulpride (this compound) and (R)-amisulpride (aramisulpride), which exhibit distinct receptor binding affinities.[6] this compound is the primary driver of the potent dopamine D2 and D3 receptor blockade, whereas aramisulpride shows a marked preference for the serotonin 5-HT7 receptor.[8]

Quantitative Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki values in nM) of this compound and its counterpart, aramisulpride, for key dopamine and serotonin receptors, as well as other relevant receptors. This quantitative data underscores the stereoselectivity of these enantiomers and the focused action of this compound on the dopamine system.

| Compound | Dopamine D2 Receptor (Ki, nM) | Dopamine D3 Receptor (Ki, nM) | Reference(s) |

| This compound ((S)-amisulpride) | 4.0 - 5.2 | 0.72 | [1][6][7] |

| Aramisulpride ((R)-amisulpride) | 140 - 244 | 13.9 | [6][7] |

| Racemic Amisulpride | 9.8 | 3.2 | [7][9] |

| Compound | 5-HT7 Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2B Receptor (Ki, nM) | Reference(s) |

| This compound ((S)-amisulpride) | 1860 - 1900 | 430 | 270 | [6] |

| Aramisulpride ((R)-amisulpride) | 47 | 380 | 240 |

| Compound | Adrenergic α2A Receptor (Ki, nM) | Adrenergic α2C Receptor (Ki, nM) | Reference(s) |

| This compound ((S)-amisulpride) | 290 | 170 | [6] |

| Aramisulpride ((R)-amisulpride) | 590 | 750 | [6] |

Molecular Mechanism of Atypicality

This compound's atypical antipsychotic profile is attributed to a combination of factors, including its high selectivity for D2/D3 receptors, its preferential action in limbic versus striatal regions, and its dose-dependent effects on presynaptic autoreceptors.[2][4][5][9]

Dopamine D2/D3 Receptor Antagonism and Downstream Signaling

At therapeutic doses for psychosis (400-800 mg/day), this compound acts as a potent antagonist at postsynaptic D2 and D3 receptors.[9][10] In the mesolimbic pathway, excessive dopamine activity is linked to the positive symptoms of schizophrenia. By blocking these receptors, this compound mitigates the downstream signaling cascades initiated by dopamine. This includes the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels and decreased protein kinase A (PKA) activity.

Interestingly, studies have shown that this compound, but not the typical antipsychotic haloperidol (B65202), can enhance neurite outgrowth and increase the phosphorylation of Akt and GSK-3β in a β-arrestin 2-dependent manner.[11] This suggests that this compound may engage in biased agonism or functionally selective antagonism at the D2 receptor, leading to neuroprotective effects that are distinct from traditional neuroleptics.[11]

Preferential Blockade of Presynaptic Autoreceptors at Low Doses

At lower doses (50-300 mg/day), this compound preferentially blocks presynaptic D2/D3 autoreceptors.[4][9][10] These autoreceptors normally function to inhibit dopamine synthesis and release.[4][9] By antagonizing these receptors, this compound effectively disinhibits dopaminergic neurons, leading to an increase in dopamine release in the synaptic cleft.[10][12] This mechanism is thought to underlie its efficacy against the negative and depressive symptoms of schizophrenia, which are associated with hypodopaminergic activity in the prefrontal cortex.[2][10]

Limbic Selectivity